molecular formula C8H8N2O B7900820 1-Methyl-1H-indazol-3(2H)-one CAS No. 100922-97-2

1-Methyl-1H-indazol-3(2H)-one

Cat. No.: B7900820
CAS No.: 100922-97-2
M. Wt: 148.16 g/mol
InChI Key: ONNIFDMRZCMQQM-UHFFFAOYSA-N
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Description

1-Methyl-1H-indazol-3(2H)-one is a heterocyclic compound containing a nitrogen atom within its ring structure. This compound is part of the indazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of a methyl group at the nitrogen atom and a keto group at the third position of the indazole ring makes this compound unique and significant in various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-1H-indazol-3(2H)-one can be synthesized through several methods. One common approach involves the cyclization of 2-aminobenzyl ketones with hydrazine derivatives under acidic conditions. The reaction typically proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the indazole ring.

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of high-pressure reactors and continuous flow systems to optimize yield and purity. Catalysts such as palladium or copper may be employed to facilitate the cyclization process, and the reaction conditions are carefully controlled to ensure the desired product is obtained with minimal by-products.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1H-indazol-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 1-methyl-1H-indazol-3-ol.

    Substitution: Electrophilic substitution reactions can occur at the indazole ring, particularly at the C-3 position, using reagents like halogens or nitro groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (chlorine, bromine), nitro groups.

Major Products:

    Oxidation: this compound N-oxide.

    Reduction: 1-Methyl-1H-indazol-3-ol.

    Substitution: Halogenated or nitro-substituted indazole derivatives.

Scientific Research Applications

1-Methyl-1H-indazol-3(2H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor, particularly in kinase inhibition.

    Medicine: Investigated for its anti-inflammatory, anti-cancer, and antimicrobial properties.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-Methyl-1H-indazol-3(2H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the modulation of various cellular pathways, including those involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

    1-Methyl-1H-indazole: Lacks the keto group at the third position.

    3-Methyl-1H-indazole: Has a methyl group at the third position instead of the nitrogen atom.

    1H-indazole-3-carboxaldehyde: Contains an aldehyde group at the third position.

Uniqueness: 1-Methyl-1H-indazol-3(2H)-one is unique due to the presence of both a methyl group at the nitrogen atom and a keto group at the third position. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

1-methyl-2H-indazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-10-7-5-3-2-4-6(7)8(11)9-10/h2-5H,1H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONNIFDMRZCMQQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70905619
Record name 1-Methyl-1H-indazol-3-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100922-97-2, 1006-19-5
Record name 1-Methyl-1H-indazol-3-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=100922-97-2
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indazol-3-ol, 1-methyl-
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Record name 1-Methyl-1H-indazol-3-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-2,3-dihydro-1H-indazol-3-one
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